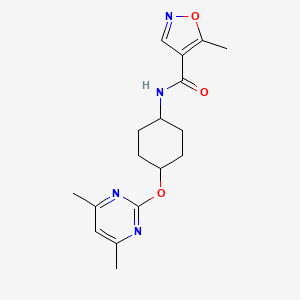
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Cyclohexyl group : Provides hydrophobic characteristics.
- Dimethylpyrimidinyl moiety : Suggests potential interactions with biological targets.
- Isoxazole ring : A heterocyclic structure that contributes to the compound's reactivity and biological properties.
The molecular formula is C19H24N4O2, with a molecular weight of 340.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the cyclohexyl and pyrimidinyl groups : These steps may utilize coupling reactions that enhance the yield and purity of the final product.
- Purification : Techniques such as recrystallization or chromatography are often employed to isolate the desired compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. It has been particularly effective against cells expressing specific oncogenes, suggesting a targeted mechanism of action .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can reduce inflammatory markers in cellular models, potentially through inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases where AChE plays a pivotal role .
In Vitro Studies
In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was found to have an IC50 value significantly lower than many standard chemotherapeutic agents, indicating potent activity against resistant cancer cells .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In K-Ras transgenic mice models, treatment with this compound resulted in reduced tumor burden and improved survival rates compared to control groups .
Summary Table of Biological Activities
| Activity Type | Mechanism | Findings |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Significant growth inhibition in various cancer lines |
| Anti-inflammatory | Reduction of inflammatory cytokines | Decreased levels of TNF-alpha and IL-6 in vitro |
| Enzyme inhibition | AChE inhibition | Effective against AChE with potential neuroprotective effects |
Propriétés
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-8-11(2)20-17(19-10)23-14-6-4-13(5-7-14)21-16(22)15-9-18-24-12(15)3/h8-9,13-14H,4-7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFANLRJHGIIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(ON=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














